(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7S2/c17-11(18)6-9(13(20)21)15-12(19)10(25-14(15)24)5-7-2-1-3-8(4-7)16(22)23/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKGZHKQYGJEQY-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves a multi-step process. One common method starts with the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the intermediate 3-nitrobenzylidene thiosemicarbazone. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1.1. Knoevenagel Condensation
The core thiazolidinone scaffold is synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one (rhodanine) and 3-nitrobenzaldehyde. This reaction typically employs:
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Base : Sodium acetate in acetic acid under reflux (2–4 h) or potassium carbonate in water under ultrasound irradiation (1–4 min) .
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Solvent : Acetic acid (conventional method) or water (green chemistry approach) .
Example Reaction Conditions :
| Method | Base | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Conventional | Sodium acetate | Acetic acid | 2 h | 72–85 |
| Ultrasound | Potassium carbonate | Water | 4 min | 95–99 |
1.2. Functionalization with Succinic Acid
The succinic acid moiety is introduced via nucleophilic substitution at the 3-position of the thiazolidinone ring:
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Reagents : Succinic acid derivatives (e.g., anhydrides or activated esters) react with the thioxo group in the presence of a base .
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Conditions : Potassium carbonate in water at room temperature (30–60 min) .
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Mechanism : Deprotonation of the thiazolidinone’s NH group enables nucleophilic attack on the succinic acid derivative .
2.1. Thioxo Group (C=S)
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Alkylation : Reacts with iodomethane in water/triethylamine to form methylthio derivatives (e.g., conversion of 3 to 4 in ).
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Oxidation : Susceptible to oxidation to sulfonic acid derivatives under strong oxidizing agents (not directly reported but inferred from analogous systems).
2.2. Nitro Group (NO₂)
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Reduction : Potential reduction to an amine (-NH₂) using catalysts like Pd/C or Fe/HCl, though this has not been explicitly documented for this compound .
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Electrophilic Substitution : The nitro group directs further substitution at the meta position of the benzylidene ring .
2.3. Carboxylic Acid (-COOH)
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
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Esterification : Forms esters with alcohols under acid catalysis, useful for prodrug development .
Biological Interactions
While not strictly chemical reactions, the compound’s interactions in biological systems are noteworthy:
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Anticancer Activity : The nitrobenzylidene-thiazolidinone scaffold inhibits cancer cell proliferation via thioredoxin reductase inhibition .
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Chelation : The thioxo and carboxylate groups may chelate metal ions (e.g., Fe³⁺, Cu²⁺), altering bioavailability .
Stability and Degradation
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Thermal Stability : Decomposes above 190°C (based on melting points of analogs) .
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Photodegradation : The nitro group may facilitate UV-induced degradation, forming nitroso intermediates .
Comparative Reaction Data
The table below summarizes key reactions for analogous compounds:
Key Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves a multi-step process, including the Knoevenagel condensation reaction. The initial stages often include the formation of thiazolidinone derivatives, which are then modified to introduce the nitrobenzylidene group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastric cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of mitochondrial membrane potential and activation of caspase pathways .
Table 1: Cytotoxicity Data of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Les-3331 | MCF-7 | 5.02 | Apoptosis induction |
| Les-3331 | MDA-MB-231 | 15.24 | Caspase activation |
| Etoposide | MCF-7 | >50 | Topoisomerase inhibition |
Antimicrobial Activity
In addition to anticancer properties, thiazolidinone derivatives have been evaluated for their antimicrobial activities. Studies indicate that these compounds demonstrate effective antifungal and antibacterial properties, making them candidates for further development in treating infections .
Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound | Microorganism | Activity Level |
|---|---|---|
| Les-3331 | Candida albicans | Moderate |
| Les-3331 | Staphylococcus aureus | High |
Mechanistic Insights
The anticancer mechanisms attributed to this compound involve several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Cell Cycle Arrest : It may cause cell cycle arrest in specific phases, preventing cancer cell proliferation.
- Autophagy Modulation : The compound has been shown to influence autophagic processes, with reductions in autophagy markers like LC3A observed in treated cell lines .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolidinone derivatives similar to this compound:
Case Study 1: Anti-Breast Cancer Activity
A study focused on the derivative Les-3331 demonstrated potent cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than that of traditional chemotherapeutics like etoposide . This suggests a promising avenue for developing more effective cancer therapies.
Case Study 2: Antifungal Properties
Another investigation revealed that thiazolidinone derivatives exhibited superior antifungal activity compared to established antifungal agents like bifonazole and ketoconazole, indicating their potential as new treatments for fungal infections .
Mechanism of Action
The mechanism of action of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioxothiazolidinone core may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include:
- Benzylidene substituents : Position and nature of substituents (e.g., nitro, methoxy, halogen).
- Acid moieties: Succinic, acetic, or substituted amino acids.
Table 1: Structural and Functional Comparison of Analogues
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Structure-Activity Relationships (SAR)
Biological Activity
(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a compound that belongs to the class of thiazolidinones, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone core with a nitrobenzylidene substituent, which is critical for its biological activity.
Biological Activity Overview
Thiazolidinones, including the compound , have demonstrated a wide range of biological activities:
- Anticancer Activity : Research has shown that thiazolidinone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound have induced apoptosis in leukemia and solid tumor cell lines at micromolar concentrations .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .
- Anti-inflammatory Properties : Some studies suggest that thiazolidinones can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Anticancer Activity
A series of studies have evaluated the anticancer potential of thiazolidinone derivatives:
- Case Study 1 : In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The mean GI50 values ranged from 1.57 to 13.3 μM across different cell lines .
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| 2f | MOLT-4 | 1.57 | 13.3 | 65.0 |
| 2h | SW-620 | 1.57 | 13.3 | 65.0 |
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinones has been documented in several studies:
- Case Study 2 : A study reported that synthesized thiazolidinone compounds exhibited significant antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The mechanism underlying the biological activities of thiazolidinones typically involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction. Additionally, their antimicrobial action may be attributed to disruption of bacterial cell wall synthesis and interference with metabolic processes.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid to maximize yield?
- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 3-nitrobenzaldehyde and a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine-3-yl-succinic acid) in acetic acid under reflux. Key parameters include:
- Catalyst : Anhydrous sodium acetate (1:1 molar ratio to aldehyde) .
- Reaction Time : 2–3 hours, monitored via TLC for intermediate formation .
- Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures improves purity .
- Yield optimization (80–92%) is achieved by microwave-assisted synthesis, reducing reaction time by 50% compared to conventional heating .
Q. Which spectroscopic techniques are critical for confirming the Z-isomer configuration of this compound?
- Methodological Answer :
- 1H NMR : The Z-configuration is confirmed by a downfield singlet (δ 7.8–8.2 ppm) for the benzylidene proton and coupling patterns consistent with restricted rotation .
- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂) validate functional groups .
- Melting Point : Sharp melting points (e.g., 226–228°C) corroborate crystallinity and purity .
Q. How can solubility challenges be addressed for in vitro biological assays?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution in PBS or cell culture media (≤1% DMSO final concentration) to avoid cytotoxicity .
- Surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous solubility for hydrophobic thiazolidinones .
- pH Adjustment : The succinic acid moiety allows salt formation at neutral pH (e.g., sodium salt) for improved solubility .
Advanced Research Questions
Q. What mechanistic insights explain the Z-isomer dominance in this compound’s synthesis?
- Methodological Answer : The Z-isomer forms preferentially due to steric hindrance between the 3-nitrobenzylidene group and the thiazolidinone ring, as shown by DFT calculations. Kinetic control under reflux favors the Z-configuration, while prolonged heating may promote E-isomer formation via retro-Knoevenagel reactions . To isolate the Z-isomer:
- Quenching : Rapid cooling post-reaction prevents isomerization .
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate isomers .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?
- Methodological Answer :
- Core Modifications : Replace the 3-nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and DNA intercalation .
- Side Chain Variation : Substitute succinic acid with malonic acid to improve cellular uptake, as shown in cytotoxicity assays against HeLa cells (IC₅₀ reduction from 12 μM to 6.5 μM) .
- Biological Testing : Use MTT assays and flow cytometry to correlate substituent effects with apoptosis induction .
Q. What strategies resolve contradictory data on this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies arise from solvent polarity and base strength. For example:
- In DMF/K₂CO₃ : The thioxo group undergoes alkylation at sulfur, forming 2-alkylthio derivatives .
- In AcOH/NaOAc : The succinic acid moiety participates in esterification, leaving the thioxo group intact .
- Validation : Use LC-MS to track reaction pathways and HRMS to confirm products .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 3QX3). Focus on hydrogen bonds between the nitro group and Lys352 (tubulin) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-protein complex in aqueous environments .
- QSAR : Develop models using descriptors like logP and polar surface area to predict bioavailability .
Experimental Design & Data Analysis
Q. What in vivo experimental designs are suitable for evaluating this compound’s toxicity and efficacy?
- Methodological Answer :
- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) with 10–15 mg/kg dosing (IP, q3d) .
- Endpoint Metrics : Tumor volume reduction, serum ALT/AST levels (liver toxicity), and histopathology .
- Controls : Include vehicle (DMSO/PBS) and cisplatin (positive control) .
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO deshields aromatic protons by ~0.3 ppm .
- Dynamic Effects : Variable-temperature NMR (25–60°C) detects conformational changes in the succinic acid side chain .
- Cross-Validation : Combine with HRMS and elemental analysis to confirm molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
